Triazene, 3,3-dimethyl-1-(m-(trifluoromethyl)phenyl)-
Description
The compound Triazene, 3,3-dimethyl-1-(m-(trifluoromethyl)phenyl)- (systematic IUPAC name: (1E)-3,3-dimethyl-1-[3-(trifluoromethyl)phenyl]-1-triazene) is a triazene derivative characterized by a central triazene group (-N=N-N-) with two methyl groups at the 3,3-positions and a meta-trifluoromethyl-substituted phenyl ring. While the provided evidence primarily describes the para-substituted analog (e.g., ), the meta isomer discussed here is structurally distinct due to the substituent’s position, which influences electronic and steric properties.
Properties
CAS No. |
402-38-0 |
|---|---|
Molecular Formula |
C9H10F3N3 |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-methyl-N-[[3-(trifluoromethyl)phenyl]diazenyl]methanamine |
InChI |
InChI=1S/C9H10F3N3/c1-15(2)14-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
LYDULXUBCSVHIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Properties
The molecular formula of 3,3-dimethyl-1-(m-(trifluoromethyl)phenyl)triazene is C₉H₁₀F₃N₃ , with a molecular weight of 217.19 g/mol . Its SMILES notation (CN(C)N=NC1=CC=CC(=C1)C(F)(F)F) reveals a triazene core (N–N–N) bonded to a dimethylamine group and a meta-trifluoromethylphenyl ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in agrochemical and pharmaceutical research.
Synthetic Routes and Methodologies
Diazotization-Coupling Approach
The most direct synthesis involves diazotization of 3-(trifluoromethyl)aniline followed by coupling with dimethylamine. This method aligns with general triazene synthesis protocols:
Reaction Steps:
Diazotization :
Coupling with Dimethylamine :
Yield Optimization :
- Excess dimethylamine (1.5–2.0 equivalents) improves conversion.
- Solvents like dichloromethane or ethyl acetate enhance isolation efficiency.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl, H₂O | 0–5°C | 30 min | 85–90% |
| Coupling | (CH₃)₂NH, NaOAc buffer | 20–25°C | 2 hr | 70–75% |
Comparative Analysis of Methods
Table 3: Method Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Diazotization-Coupling | - High selectivity - Scalable |
- Sensitive to temperature/pH - Diazonium instability |
| Leuckart Adaptation | - Single-pot synthesis | - Requires high temperatures - Low triazene yields |
| Grignard-Based | - Robust trifluoromethyl incorporation | - Multi-step - Costly reagents |
Purification and Characterization
Isolation Techniques
Spectroscopic Data
- ¹H NMR (CD₃OD) : δ 3.15 (s, 6H, N(CH₃)₂), 7.45–7.80 (m, 4H, aryl-H).
- ¹³C NMR : δ 40.2 (N(CH₃)₂), 122.1–132.4 (aryl-C), 124.5 (CF₃, q, J = 270 Hz).
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazene derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, especially in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The triazene group can undergo cleavage to release nitrogen gas, which can drive further chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic chemistry.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₀F₃N₃ (assuming meta substitution).
- Average Mass : ~217.19 g/mol (based on para isomer data in ).
- Structure : The trifluoromethyl (-CF₃) group at the meta position imparts strong electron-withdrawing effects, altering reactivity and stability compared to unsubstituted or para-substituted analogs.
Triazenes are known for their applications in organic synthesis, pharmaceuticals, and materials science, often serving as intermediates or bioactive agents.
Comparison with Structurally Similar Triazene Derivatives
3,3-Dimethyl-1-phenyltriazene
Molecular Formula : C₈H₁₁N₃
Average Mass : 149.19 g/mol ().
Key Differences :
- Lacks the trifluoromethyl substituent, resulting in lower molecular weight and reduced electron-withdrawing effects.
- Physical Properties : Boiling point reported at 399.2 K (0.025 bar) under reduced pressure ().
- Applications : Simpler triazenes like this are often used as precursors in diazo compound synthesis or alkylating agents.
3,3-Dimethyl-1-(p-nitrophenyl)triazene
Molecular Formula : C₈H₁₀N₄O₂
Average Mass : 194.22 g/mol ().
Key Differences :
- Features a nitro (-NO₂) group at the para position, another strong electron-withdrawing substituent.
- Toxicity : Exhibits mutagenic activity (300 nmol/plate in Salmonella assays) and cytotoxicity in human lymphocytes at 1 µM ().
The nitro group enhances electrophilicity, increasing reactivity in nucleophilic substitutions but also raising toxicity concerns. In contrast, the trifluoromethyl group in the target compound may offer better metabolic stability and reduced genotoxicity, making it more suitable for pharmaceutical applications .
3,3-Dimethyl-1-(o-methylphenyl)triazene
Molecular Formula : C₉H₁₃N₃
Key Differences :
- Substituted with an ortho-methyl group, which introduces steric hindrance near the triazene moiety.
- Applications : Steric effects may limit access to the reactive N=N bond, reducing reactivity in certain catalytic processes compared to meta- or para-substituted analogs.
This compound highlights how substituent position (ortho vs. meta/para) dramatically alters molecular interactions and reactivity .
Comparative Data Table
| Compound Name | Substituent (Position) | Molecular Formula | Average Mass (g/mol) | Key Properties/Applications | Toxicity/Stability Notes |
|---|---|---|---|---|---|
| 3,3-Dimethyl-1-(m-CF₃-phenyl)triazene | -CF₃ (meta) | C₉H₁₀F₃N₃ | 217.19 | High lipophilicity; potential drug candidate | Likely stable under physiological conditions |
| 3,3-Dimethyl-1-phenyltriazene | -H (para) | C₈H₁₁N₃ | 149.19 | Reactive intermediate | Lower steric hindrance; volatile |
| 3,3-Dimethyl-1-(p-NO₂-phenyl)triazene | -NO₂ (para) | C₈H₁₀N₄O₂ | 194.22 | Mutagenic; electrophilic | High toxicity; unsuitable for in vivo |
| 3,3-Dimethyl-1-(o-CH₃-phenyl)triazene | -CH₃ (ortho) | C₉H₁₃N₃ | 163.22 | Sterically hindered | Limited applications in catalysis |
Research Findings and Implications
- Electronic Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing character, stabilizing the triazene moiety against hydrolysis compared to nitro or methyl substituents .
- Bioactivity : While nitro-substituted triazenes are mutagenic (), the trifluoromethyl analog may offer safer pharmacological profiles due to reduced electrophilicity.
- Synthetic Utility: Triazenes with para-substituents (e.g., -CF₃, -NO₂) are more amenable to regioselective reactions than ortho-substituted derivatives, which face steric challenges .
Biological Activity
Triazene compounds, particularly those containing trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities, especially in cancer therapy. This article focuses on the biological activity of Triazene, 3,3-dimethyl-1-(m-(trifluoromethyl)phenyl)- , exploring its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound Triazene, 3,3-dimethyl-1-(m-(trifluoromethyl)phenyl)- belongs to a class of triazene derivatives characterized by their triazene functional group (-N=N-). The trifluoromethyl group enhances the lipophilicity and biological activity of the compound. Synthesis typically involves reactions that introduce the trifluoromethyl moiety onto an aromatic ring followed by the formation of the triazene linkage.
Anticancer Properties
Triazenes have been extensively studied for their anticancer properties. The compound has shown promising results in various assays against multiple cancer cell lines:
- In Vitro Studies : Research indicates that triazene derivatives exhibit significant antiproliferative activity against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
Table 1 summarizes the IC50 values for several triazene derivatives against these cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazene A | MCF-7 | 5.42 |
| Triazene B | HeLa | 4.91 |
| Triazene C | A549 | 7.69 |
| Triazene D | HT-29 | 5.59 |
The mechanism of action often involves the formation of DNA adducts leading to apoptosis in cancer cells. Studies have shown that these compounds can interact with DNA through alkylation processes, disrupting replication and transcription.
The biological activity of triazenes is primarily attributed to their ability to form reactive intermediates that can alkylate DNA. This results in:
- Induction of apoptosis through caspase activation.
- Inhibition of cell cycle progression.
- Disruption of microtubule dynamics leading to cell death.
Case Studies
Several studies have highlighted the effectiveness of triazenes in clinical settings:
- Clinical Evaluation : A study evaluated a series of novel triazene salts for their antiproliferative activity against a panel of human cancer cell lines. Compounds demonstrated varying degrees of efficacy, with some showing IC50 values significantly lower than traditional chemotherapeutics .
- Mechanistic Insights : Another research focused on the interaction between triazenes and cellular DNA, revealing that these compounds preferentially bind to guanine residues, leading to increased cytotoxicity .
- Comparative Analysis : A comparative study between different triazene derivatives showed that those with trifluoromethyl substitutions exhibited enhanced lipophilicity and bioactivity compared to their non-fluorinated counterparts .
Q & A
Q. How does this triazene compare structurally and functionally to analogs like 1-(3-chlorophenyl)triazene?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
